Bienvenue dans la boutique en ligne BenchChem!

(2-(Difluoromethyl)pyridin-4-yl)boronic acid

Hydrogen-bond donor Bioisostere Drug design

(2-(Difluoromethyl)pyridin-4-yl)boronic acid is a heteroaryl boronic acid featuring a pyridine ring substituted at the 2-position with a difluoromethyl (-CHF₂) group and at the 4-position with a boronic acid (-B(OH)₂) functionality. It serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for constructing biaryl and heterobiaryl scaffolds, and it is increasingly employed in medicinal chemistry programs where the -CHF₂ motif imparts a distinctive combination of hydrogen-bond donor capacity, modulated lipophilicity, and metabolic stability.

Molecular Formula C6H6BF2NO2
Molecular Weight 172.93
CAS No. 1571135-77-7
Cat. No. B2590260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Difluoromethyl)pyridin-4-yl)boronic acid
CAS1571135-77-7
Molecular FormulaC6H6BF2NO2
Molecular Weight172.93
Structural Identifiers
SMILESB(C1=CC(=NC=C1)C(F)F)(O)O
InChIInChI=1S/C6H6BF2NO2/c8-6(9)5-3-4(7(11)12)1-2-10-5/h1-3,6,11-12H
InChIKeyPNRZIRAJNBYBRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2-(Difluoromethyl)pyridin-4-yl)boronic acid (CAS 1571135-77-7): A Difluoromethyl-Substituted Pyridinyl Boronic Acid Building Block for Medicinal Chemistry and Cross-Coupling


(2-(Difluoromethyl)pyridin-4-yl)boronic acid is a heteroaryl boronic acid featuring a pyridine ring substituted at the 2-position with a difluoromethyl (-CHF₂) group and at the 4-position with a boronic acid (-B(OH)₂) functionality . It serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for constructing biaryl and heterobiaryl scaffolds, and it is increasingly employed in medicinal chemistry programs where the -CHF₂ motif imparts a distinctive combination of hydrogen-bond donor capacity, modulated lipophilicity, and metabolic stability [1].

Why (2-(Difluoromethyl)pyridin-4-yl)boronic acid Cannot Be Replaced by Methyl, Trifluoromethyl, or Halogen-Substituted Analogs


The difluoromethyl group is not a simple hydrophobic substituent; it acts as a lipophilic hydrogen-bond donor [1], a property absent in -CH₃ and -CF₃ analogs. Consequently, swapping (2-(difluoromethyl)pyridin-4-yl)boronic acid for its methyl, trifluoromethyl, or halogen counterparts can alter target engagement, aqueous solubility, and metabolic susceptibility in divergent ways that are not predictable from single-parameter replacements. Quantitative evidence outlined below demonstrates that the -CHF₂ motif confers a unique combination of physicochemical and structure-activity relationship (SAR) attributes that directly impacts synthetic utility and pharmacological performance.

Quantitative Evidence Guide: Differentiating (2-(Difluoromethyl)pyridin-4-yl)boronic acid from Closest Analogs


Hydrogen-Bond Donor Capacity: CF₂H vs. CF₃ and CH₃ Substituents

The -CHF₂ group functions as a hydrogen-bond donor, whereas -CH₃ and -CF₃ cannot [1]. In a survey of protein–ligand complexes, CF₂H forms short C–H···O hydrogen bonds (H···O distances ≈2.1–2.3 Å) that contribute 0.5–1.5 kcal/mol to binding free energy, comparable to classical hydrogen bonds [1]. (2-(Difluoromethyl)pyridin-4-yl)boronic acid introduces this donor capability directly into the pyridine scaffold, while the 2-methyl, 2-trifluoromethyl, and 2-chloro analogs lack this interaction entirely.

Hydrogen-bond donor Bioisostere Drug design

Lipophilicity Modulation: Intermediate LogD Balances Potency and Metabolic Clearance

The (2-(difluoromethyl)pyridin-4-yl)boronic acid exhibits an ACD/LogP of 0.47 and a LogD (pH 7.4) of -0.11 , positioning it between the more lipophilic 2-trifluoromethyl analog (estimated LogP ~1.5–2.0) and the less lipophilic 2-fluoro analog (estimated LogP ~0.0). This intermediate lipophilicity is often associated with a superior balance between target potency and metabolic clearance, as excessive lipophilicity elevates cytochrome P450 binding and off-target promiscuity [1].

Lipophilicity LogD Pharmacokinetics

Proven Integration into Sub-Nanomolar Kinase Inhibitor Pharmacophores

A derivative incorporating the (2-(difluoromethyl)pyridin-4-yl) fragment, (S)-1-(4-(2-(difluoromethyl)pyridin-4-yl)-2-(trifluoromethyl)phenoxy)-2,4-dimethylpentan-2-amine, displayed an IC₅₀ of 0.770 nM against AP2-associated protein kinase 1 (AAK1) [1] [2]. This sub-nanomolar potency demonstrates the compatibility of the CHF₂-pyridinyl motif with high-affinity kinase binding. Structurally analogous compounds lacking the difluoromethyl group (e.g., 2-methyl or 2-unsubstituted pyridinyl variants) in the same patent series showed substantially reduced potency (>10-fold shift), underscoring the specific contribution of the -CHF₂ substituent [2].

Kinase inhibitor Binding affinity Patented scaffold

Optimal Application Scenarios for (2-(Difluoromethyl)pyridin-4-yl)boronic acid (CAS 1571135-77-7)


Kinase Inhibitor Lead Optimization Requiring a Lipophilic Hydrogen-Bond Donor

When an ATP-competitive kinase inhibitor series shows that a hydrogen-bond donor at the pyridine 2-position improves hinge-region binding, (2-(difluoromethyl)pyridin-4-yl)boronic acid provides a metabolically stable donor that is not achievable with -CH₃, -CF₃, or -Cl substituents [1]. The sub-nanomolar AAK1 data validate this motif in a real-world kinase context [2].

Balancing LogD in CNS-Penetrant Candidates

The intermediate lipophilicity of the -CHF₂ group (ACD/LogP = 0.47) [1] helps maintain CNS penetration potential while avoiding the high LogD (>3) that often accompanies -CF₃ analogs, thereby reducing the risk of hERG binding and phospholipidosis [3].

Late-Stage Diversification via Suzuki Coupling

As a bench-stable boronic acid, it can be directly employed in palladium-catalyzed cross-couplings to install the privileged (2-(difluoromethyl)pyridin-4-yl) fragment onto elaborated cores, enabling rapid SAR expansion without the need for de novo synthesis of each CHF₂-pyridinyl analog .

Chemical Probe Development for Epigenetic Targets

The CHF₂ group's documented ability to participate in orthogonal hydrogen-bond networks [1] makes this building block valuable for designing chemical probes targeting bromodomains and methyl-lysine readers, where subtle modulation of H-bond patterns influences selectivity.

Quote Request

Request a Quote for (2-(Difluoromethyl)pyridin-4-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.